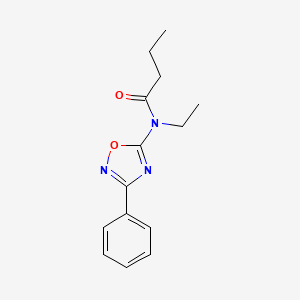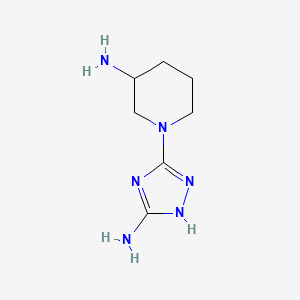
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is an organic compound that features an imidazole ring substituted with a methoxybenzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde typically involves the condensation of 1-methylimidazole with 4-chloromethylbenzaldehyde. The reaction is carried out under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the chloromethyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen or carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzaldehyde
- 4-((1H-Imidazol-1-yl)methoxy)benzaldehyde
- 4-((1-Methyl-1H-imidazol-1-yl)methyl)benzaldehyde
Uniqueness
4-((1-Methyl-1H-imidazol-5-yl)methoxy)benzaldehyde is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
| 646071-63-8 | |
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(3-methylimidazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-4-2-10(7-15)3-5-12/h2-7,9H,8H2,1H3 |
InChI Key |
JPBMASNDMRNAAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
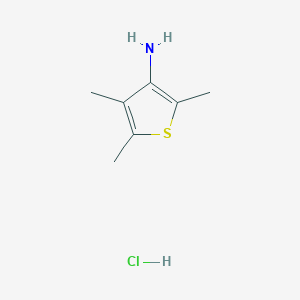
![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
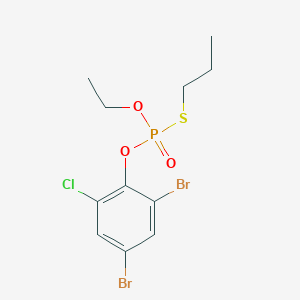
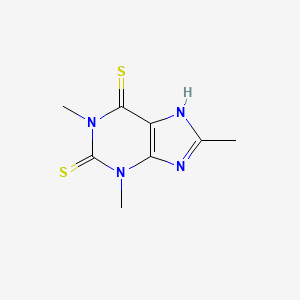

![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
